(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Catalog No.
S1522021
CAS No.
346694-77-7
M.F
C20H30N2O6
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxy...

CAS Number

346694-77-7

Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1

InChI Key

MAHOLRAVFZCBFL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a chiral compound featuring multiple functional groups, including an amine, carboxylic acid, and various carbonyl moieties. This compound belongs to the class of amino acids and derivatives, which are crucial in biological systems for protein synthesis and metabolic pathways. The presence of both benzyloxy and tert-butoxycarbonyl groups suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

  • Amide Formation: The carboxylic acid group can react with amines to form amides, a key reaction in peptide synthesis.
  • Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed to yield the corresponding amine and benzoic acid under acidic or basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a corresponding amine.

These reactions are often mediated by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid exhibits various biological activities due to its structural features. Its potential as an enzyme inhibitor or receptor modulator can be inferred from its structural similarity to known bioactive compounds. Structure-activity relationship studies indicate that minor modifications can lead to significant changes in biological activity, emphasizing the importance of its functional groups .

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: The amino and carboxylic acid groups are protected using tert-butoxycarbonyl and benzyloxycarbonyl groups, respectively.
  • Coupling Reaction: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide.
  • Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Each step requires careful optimization to ensure high yields and purity .

This compound has potential applications in:

  • Pharmaceuticals: As a building block for peptide synthesis, it may serve as a precursor for drugs targeting specific biological pathways.
  • Biochemistry: Useful in studying enzyme mechanisms due to its ability to mimic natural substrates.
  • Drug Design: Its structural features can be exploited in designing inhibitors for various biological targets.

Interaction studies using computational methods like molecular docking have shown that (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can bind effectively to certain enzyme active sites. These studies help predict its efficacy as a potential drug candidate by evaluating binding affinities and modes of interaction with target proteins .

Several compounds share structural similarities with (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-LeucineAliphatic amino acidNatural amino acid involved in protein synthesis
Boc-LysineTert-butoxycarbonyl protected lysineUsed as a building block in peptide synthesis
Z-GlycineBenzyloxycarbonyl protected glycineCommonly used in peptide synthesis; simpler structure

The uniqueness

XLogP3

2.8

Dates

Modify: 2023-08-15

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